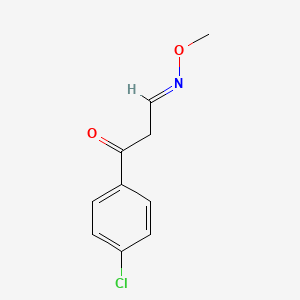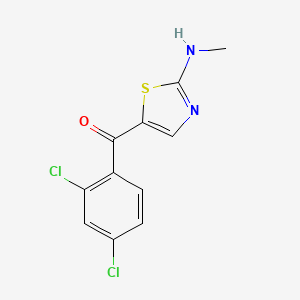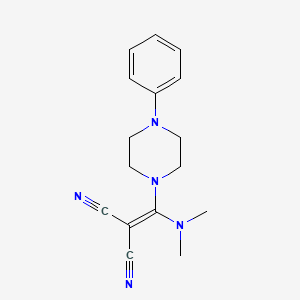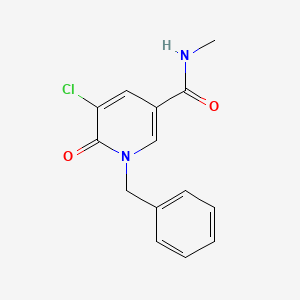![molecular formula C15H15ClN4O B3036316 2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile CAS No. 339102-85-1](/img/structure/B3036316.png)
2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile
Übersicht
Beschreibung
2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile is a chemical compound with the molecular formula C15H15ClN4O and a molecular weight of 302.76 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthesis of 2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile involves several steps. The synthetic route typically includes the reaction of 4-chlorobenzyl chloride with sodium methoxide to form 4-chlorobenzyl methoxy ether. This intermediate is then reacted with dimethylamine and malononitrile under specific conditions to yield the final product
Analyse Chemischer Reaktionen
2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile can be compared with similar compounds such as:
2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile: This compound has a similar structure but includes a fluorine atom, which can affect its reactivity and interactions.
2-[(3E)-3-{[(3-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile: This compound has the chlorine atom in a different position on the phenyl ring, leading to different chemical properties and applications.
Eigenschaften
IUPAC Name |
2-[(3E)-3-[(4-chlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-3-5-14(16)6-4-12/h3-6,8H,7,11H2,1-2H3/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAVAVSUIGIVGH-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036235.png)


![5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3036241.png)
![[4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B3036242.png)

![3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B3036245.png)

![5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B3036248.png)


![3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036255.png)
![2-[(E)-2-(4-chloroanilino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B3036256.png)
